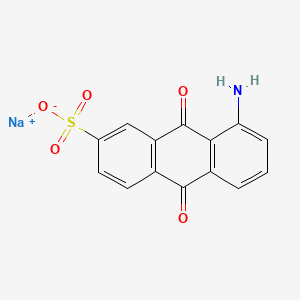

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is an organic compound known for its unique chemical structure and properties. It is a derivative of anthraquinone, which is an aromatic organic compound. This compound is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. One common method includes the sulfonation of anthraquinone followed by the introduction of an amino group. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into different oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The amino and sulphonate groups can participate in substitution reactions, often facilitated by acidic or basic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Analytical Chemistry

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is utilized as a reagent in various analytical techniques. Its ability to form complexes with metal ions makes it valuable for detecting and quantifying metals in environmental samples. The compound has been successfully employed in spectrophotometric analyses due to its distinct absorption characteristics.

Case Study : In a study published by the Royal Society of Chemistry, the compound was used to determine the presence of heavy metals in water samples through colorimetric methods .

Biological Applications

This compound exhibits potential biological activities that are being explored for pharmaceutical applications. Its structure allows for interactions with biological molecules, which can lead to therapeutic effects.

Case Study : Research has indicated that this compound may possess anti-cancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis .

Material Science

In material science, this compound is being investigated for its use in organic electronic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings : A study highlighted the compound's role as a charge transport material in OLEDs, where it contributed to improved device efficiency and stability .

Data Tables

Mechanism of Action

The mechanism by which sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can form reactive oxygen species (ROS) under certain conditions, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate can be compared with other anthraquinone derivatives such as:

Anthraquinone: The parent compound, used widely in dye production and as a precursor for other derivatives.

1-amino-4-hydroxyanthraquinone: Known for its use in dyeing textiles and as a pigment.

9,10-dihydroanthracene-9,10-α,β-succinimide: Studied for its anti-inflammatory and cytotoxic properties

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Biological Activity

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (CAS No. 85153-24-8) is a synthetic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by case studies and research findings.

- Molecular Formula : C14H8NNaO5S

- Molecular Weight : 325.27 g/mol

- Structure : The compound features a sulfonate group and an amino group attached to a dioxoanthracene backbone, which is critical for its biological interactions.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related damage.

| Study | Findings |

|---|---|

| Aladejana et al. (2023) | Demonstrated that the compound effectively reduced oxidative stress in cellular models, with a notable decrease in reactive oxygen species (ROS) production. |

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various studies:

| Study | Findings |

|---|---|

| In vitro studies | Inhibited NF-κB phosphorylation in human glioblastoma cells (U373 MG), suggesting a potential mechanism for reducing inflammation at the cellular level. |

| In vivo studies | In Wistar albino rats, it demonstrated lysosomal membrane stabilization and downregulated TNF-α and COX-2 gene expression, indicating its efficacy in mitigating inflammatory responses. |

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Effective against various strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Staphylococcus aureus | Showed significant inhibition of growth in laboratory settings. |

Case Study 1: Antioxidant Efficacy

In a controlled experiment, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated an IC50 value of approximately 50 µg/mL, demonstrating its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Mechanisms

A study conducted on rat models assessed the anti-inflammatory effects of the compound through paw edema models. The results showed a significant reduction in edema size compared to control groups treated with saline solution.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate, and how can reaction efficiency be optimized?

The compound is synthesized via Ullmann condensation reactions, where a brominated anthraquinone precursor (e.g., sodium 1-amino-4-bromo-9,10-dioxoanthracene-2-sulphonate) reacts with nucleophilic agents like aniline in alkaline aqueous solutions. Copper(II) sulfate acts as a catalyst, with reducing agents (Sn²⁺, Ti³⁺, Fe²⁺) accelerating the reaction rate during early stages. Optimization involves maintaining high hydroxide ion concentrations (pH >10) to minimize phenolic by-products and enhance coupling efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key methods include:

- Elemental analysis to verify molecular composition (C₁₄H₇NNaO₅S; MW 325.27 g/mol) .

- NMR spectroscopy to identify aromatic protons and sulfonate groups.

- Mass spectrometry (e.g., ESI-MS) to confirm the molecular ion peak at m/z 325.27 .

- FT-IR spectroscopy to detect characteristic bands for amino (~3300 cm⁻¹) and sulfonate groups (~1180 cm⁻¹) .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~500–600 nm for anthraquinone derivatives) .

- UV-Vis spectroscopy using molar extinction coefficients specific to the anthraquinone chromophore.

- Ion-exchange chromatography to separate sulfonated derivatives from non-ionic impurities .

Advanced Research Questions

Q. What mechanistic insights explain the role of copper catalysts in coupling reactions involving this compound?

Copper(II) coordinates with hydroxide ions and nucleophilic amines (e.g., aniline) to form reactive intermediates, facilitating electron transfer and aryl-amine bond formation. EPR studies show no direct coordination between copper and the anthraquinone backbone, suggesting a redox-mediated mechanism. Reducing agents (e.g., Sn²⁺) accelerate catalysis by regenerating active Cu(I) species .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

High alkalinity (pH >10) stabilizes the sulfonate group and minimizes hydrolysis. At lower pH (<7), protonation of the amino group reduces nucleophilicity, while acidic conditions promote sulfonic acid decomposition. Optimal reactivity for coupling reactions occurs at pH 10–12, where hydroxide ions enhance both solubility and reaction kinetics .

Q. What are the photophysical properties of this compound, and how do substituents affect its absorption spectra?

The anthraquinone core exhibits strong π→π* transitions in the visible range (λₘₐₐ ~500–600 nm). Electron-donating groups (e.g., amino) redshift absorption due to increased conjugation, while sulfonate groups enhance water solubility without significantly altering spectral profiles. Substituents like cyclohexylamino (e.g., in Telon Blue RRL derivatives) further modulate λₘₐₐ by ~20–30 nm .

Q. How can researchers mitigate batch-to-batch variability in anthraquinone sulfonate synthesis?

- Standardized purification : Recrystallization from ethanol-water mixtures removes unreacted precursors .

- In-line monitoring : Use of real-time UV-Vis or Raman spectroscopy to track reaction progress.

- Quality control : Consistent elemental analysis and HPLC retention time matching against certified standards .

Q. What computational methods are effective for modeling interactions between this compound and biological substrates?

- Density Functional Theory (DFT) to calculate frontier molecular orbitals and predict redox behavior.

- Molecular docking to simulate binding with proteins (e.g., serum albumin) or DNA, leveraging sulfonate group interactions with cationic residues .

- Molecular Dynamics (MD) simulations to study solvation effects and stability in physiological environments .

Properties

CAS No. |

85153-24-8 |

|---|---|

Molecular Formula |

C14H8NNaO5S |

Molecular Weight |

325.27 g/mol |

IUPAC Name |

sodium;8-amino-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C14H9NO5S.Na/c15-11-3-1-2-9-12(11)14(17)10-6-7(21(18,19)20)4-5-8(10)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1 |

InChI Key |

XKIMJXDZKINLLY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.